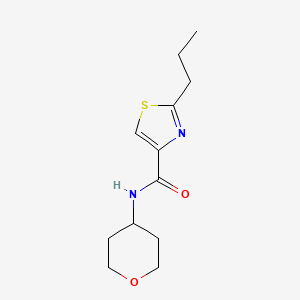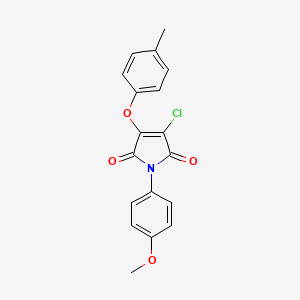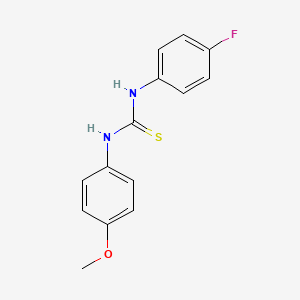![molecular formula C18H23N3O2S B5665214 N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5665214.png)
N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide often involves multi-step chemical reactions. For example, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide was synthesized using a sequence of reactions, starting with the stirring of ethyl 2-(2-isopropylphenoxy) acetic acid with 2-diaminobenzene in dry dichloromethane, followed by the addition of lutidine and TBTU in cooled conditions (Sharma et al., 2018).
Molecular Structure Analysis
The molecular structure of compounds in this category typically features a folded conformation. For instance, in 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides, there is a folded conformation about the methylene C atom of the thioacetamide bridge, with the pyrimidine ring inclined to the benzene ring. These structures are often stabilized by intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds like N-(2,6-diisopropylphenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide are synthesized through reactions involving key intermediates. For example, 6-methyluracil reacted with 2-chloromethyltiiran to afford 6-methyl-3-(thietan-3-yl)uracil, which subsequently reacted with N-(2,6-dichlorophenyl)-2-chloroacetamide to form a compound confirmed by X-ray analysis, NMR, and IR spectroscopy (Kataev et al., 2021).
特性
IUPAC Name |
N-[2,6-di(propan-2-yl)phenyl]-2-[(6-oxo-1H-pyrimidin-2-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S/c1-11(2)13-6-5-7-14(12(3)4)17(13)20-16(23)10-24-18-19-9-8-15(22)21-18/h5-9,11-12H,10H2,1-4H3,(H,20,23)(H,19,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFIZFUJGHWHNMU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)NC(=O)CSC2=NC=CC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(2,3-dihydro-1H-inden-1-yl)-N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}acetamide](/img/structure/B5665132.png)

![2-ethyl-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}-5-pyrimidinecarboxamide](/img/structure/B5665144.png)

![4-{3-[4-(pyrrolidin-1-ylcarbonyl)pyridin-2-yl]benzyl}morpholine](/img/structure/B5665166.png)
![2-[4-methyl-6-(4-morpholinyl)-2-pyrimidinyl]phenol](/img/structure/B5665172.png)

![N-[(cyclohexylamino)carbonothioyl]-3,3-dimethylbutanamide](/img/structure/B5665185.png)
![methyl 5-{[3-(2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]methyl}-2-furoate](/img/structure/B5665196.png)

![N-[(1-{2-[(1,5-dimethyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperidin-3-yl)methyl]-4-fluorobenzamide](/img/structure/B5665233.png)
![4-[1-(2,3-difluoro-6-methoxybenzoyl)piperidin-3-yl]benzoic acid](/img/structure/B5665239.png)
![2-methyl-6-(3-{[3-(trifluoromethyl)phenoxy]methyl}phenyl)pyridazin-3(2H)-one](/img/structure/B5665247.png)
![2-(3-isopropyl-1,2,4-oxadiazol-5-yl)-6-methylimidazo[1,2-a]pyridine](/img/structure/B5665256.png)